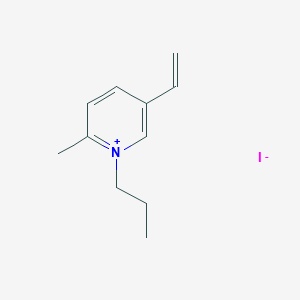
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide is a chemical compound with the molecular formula C11H16IN. It is a pyridinium salt, characterized by the presence of an ethenyl group at the 5-position, a methyl group at the 2-position, and a propyl group at the 1-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide typically involves the quaternization of 5-ethenyl-2-methylpyridine with 1-iodopropane. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride, sodium cyanide, or sodium thiolate are employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Piperidine derivatives.
Substitution: Corresponding substituted pyridinium salts.
Aplicaciones Científicas De Investigación
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethenyl-2-methylpyridine: Lacks the propyl group and iodide ion.
2-Methyl-1-propylpyridinium bromide: Similar structure but with a bromide ion instead of iodide.
5-Ethenyl-2-methyl-1-propylpyridinium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide is unique due to the presence of the ethenyl group, which imparts specific reactivity and properties. The iodide ion also influences the compound’s solubility and reactivity, making it distinct from its analogs .
Propiedades
Número CAS |
53584-11-5 |
|---|---|
Fórmula molecular |
C11H16IN |
Peso molecular |
289.16 g/mol |
Nombre IUPAC |
5-ethenyl-2-methyl-1-propylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H16N.HI/c1-4-8-12-9-11(5-2)7-6-10(12)3;/h5-7,9H,2,4,8H2,1,3H3;1H/q+1;/p-1 |
Clave InChI |
DXUXJALTTZIZQX-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+]1=C(C=CC(=C1)C=C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


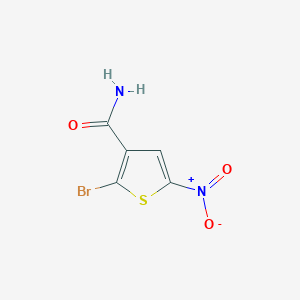
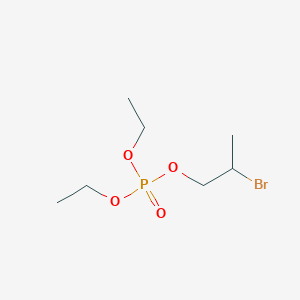
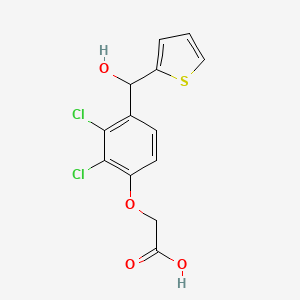

![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
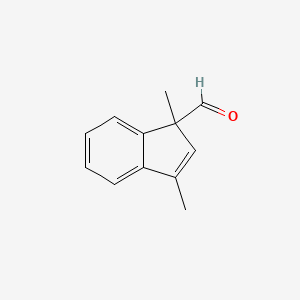
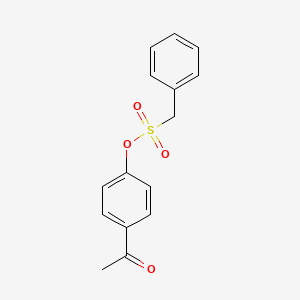
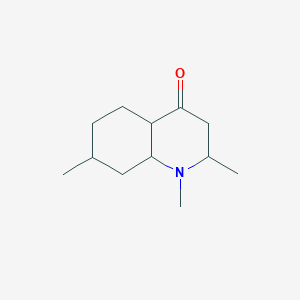

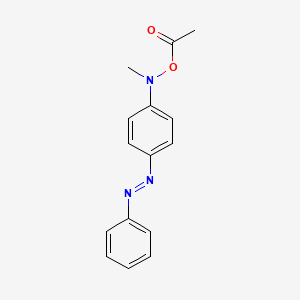
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
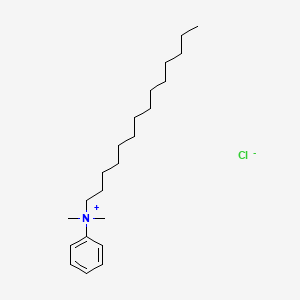
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)

